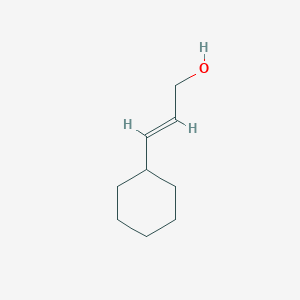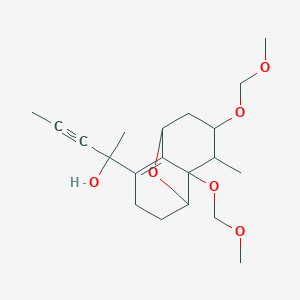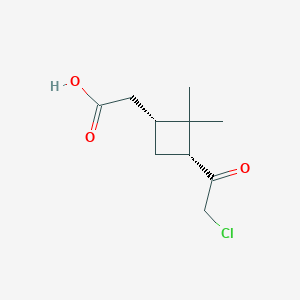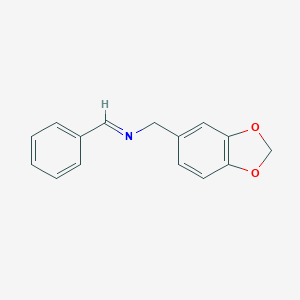
2-Hydroxy-N-(4-oxoquinazolin-3(4H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasterin, auch bekannt als Stigmasterol, ist ein ungesättigtes Phytosterol, das zur Klasse der tetracyclischen Triterpene gehört. Es ist eine natürlich vorkommende Verbindung, die in den Pflanzenfetten oder -ölen zahlreicher Pflanzen wie Sojabohnen, Calabarbohnen und Rapssaat gefunden wird. Stigmasterin spielt eine wichtige Rolle bei der Aufrechterhaltung der Struktur und Physiologie der Zellmembranen in Pflanzen .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Stigmasterin kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode umfasst die Extraktion von Stigmasterin aus Pflanzenquellen, gefolgt von der Reinigung mittels chromatographischer Verfahren. Der Syntheseweg beinhaltet typischerweise die Isolierung von Stigmasterin aus Pflanzenölen, wie z. B. Sojaöl, durch Verseifung und anschließende Extraktion mit organischen Lösungsmitteln .
Industrielle Produktionsmethoden
Die industrielle Produktion von Stigmasterin beinhaltet die großtechnische Extraktion aus Pflanzenölen. Der Prozess umfasst die Verseifung von Ölen zur Freisetzung von freien Sterolen, gefolgt von der Reinigung mittels Verfahren wie Kristallisation und Chromatographie. Dieses Verfahren gewährleistet die Produktion von hochreinem Stigmasterin für verschiedene Anwendungen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Stigmasterin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Verbindung für verschiedene Anwendungen.
Häufige Reagenzien und Bedingungen
Oxidation: Stigmasterin kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Reduktion von Stigmasterin kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erfolgen, um reduzierte Sterolderivate zu erzeugen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Sterolderivate, reduzierte Sterolderivate und substituierte Sterolverbindungen. Diese Produkte finden vielfältige Anwendungen in der pharmazeutischen und chemischen Industrie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stigmasterin can be synthesized through various chemical processes. One common method involves the extraction of stigmasterin from plant sources, followed by purification using chromatographic techniques. The synthetic route typically includes the isolation of stigmasterin from plant oils, such as soybean oil, through saponification and subsequent extraction with organic solvents .
Industrial Production Methods
Industrial production of stigmasterin involves large-scale extraction from plant oils. The process includes the saponification of oils to release free sterols, followed by purification using techniques such as crystallization and chromatography. This method ensures the production of high-purity stigmasterin for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Stigmasterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions
Oxidation: Stigmasterin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form oxidized derivatives.
Reduction: Reduction of stigmasterin can be achieved using hydrogen gas in the presence of a palladium catalyst to produce reduced sterol derivatives.
Major Products Formed
The major products formed from these reactions include oxidized sterol derivatives, reduced sterol derivatives, and substituted sterol compounds. These products have various applications in the pharmaceutical and chemical industries .
Wissenschaftliche Forschungsanwendungen
Stigmasterin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: In der biologischen Forschung wird Stigmasterin für seine Rolle in der Struktur und Funktion der Zellmembran untersucht.
Medizin: Stigmasterin hat in der medizinischen Forschung Potenzial für seine entzündungshemmenden, krebshemmenden und cholesterinsenkenden Eigenschaften gezeigt.
Industrie: Im Industriesektor wird Stigmasterin als Lebensmittelzusatzstoff verwendet, um den Phytosterolgehalt in Lebensmitteln zu erhöhen, was möglicherweise zu einer Senkung des LDL-Cholesterinspiegels führt.
Wirkmechanismus
Stigmasterin übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es wurde gezeigt, dass es den PI3K/Akt-Signalweg reguliert und mitochondriale reaktive Sauerstoffspezies erzeugt, was zu Apoptose in Tumorzellen führt. Darüber hinaus moduliert Stigmasterin Cyclin-Proteine und Cyclin-abhängige Kinasen, hemmt die Zellproliferation und induziert Autophagie in Krebszellen . Seine entzündungshemmenden Wirkungen werden durch die Hemmung von Cyclooxygenase-2 (COX-2) und die Reduktion pro-inflammatorischer Zytokine vermittelt .
Wirkmechanismus
Stigmasterin exerts its effects through various molecular targets and pathways. It has been shown to regulate the PI3K/Akt signaling pathway and generate mitochondrial reactive oxygen species, leading to apoptosis in tumor cells. Additionally, stigmasterin modulates cyclin proteins and cyclin-dependent kinases, inhibiting cell proliferation and inducing autophagy in cancer cells . Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Stigmasterin ist strukturell ähnlich anderen Phytosterolen wie Spinasterol, Fucosterol und Cyasteron. Es zeichnet sich durch seine spezifischen biologischen Aktivitäten und Anwendungen aus:
Spinasterol: Ähnlich wie Stigmasterin findet sich Spinasterol in verschiedenen Pflanzenquellen und wurde für seine entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
Fucosterol: Fucosterol ist ein weiteres Phytosterol mit antioxidativen und entzündungshemmenden Wirkungen, das häufig in Meeresalgen vorkommt.
Cyasteron: Cyasteron ist ein Phytosterol mit potenziellen Antitumor- und Antidiabetika-Eigenschaften.
Stigmasterin zeichnet sich durch seinen weitverbreiteten Einsatz bei der Synthese von Steroidhormonen und seine vielfältigen pharmakologischen Wirkungen aus, was es zu einer wertvollen Verbindung in Forschung und Industrie macht .
Eigenschaften
CAS-Nummer |
123199-81-5 |
|---|---|
Molekularformel |
C15H11N3O3 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
2-hydroxy-N-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O3/c19-13-8-4-2-6-11(13)14(20)17-18-9-16-12-7-3-1-5-10(12)15(18)21/h1-9,19H,(H,17,20) |
InChI-Schlüssel |
KAJROCKGKBTXDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O |
| 123199-81-5 | |
Synonyme |
2-Hydroxy-N-(4-oxo-3(4H)-quinazolinyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)





![N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide](/img/structure/B55000.png)



![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)



